Cas no 478832-60-9 (6-Methyl-1H-indazol-5-ol)
6-Methyl-1H-indazol-5-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-1H-indazol-5-ol
- 5-Hydroxy-6-methyl-1H-indazole
- 6-Methy-1H-Indazol-5-ol
- 1H-Indazol-5-ol, 6-methyl-
- PubChem23781
- NTOBXXNRFCWTAH-UHFFFAOYSA-N
- BCP22792
- FCH863206
- TRA0027486
- BCP9000195
- SY005231
- AX8020956
- AB0025062
- AB1000400
- W6454
- ST24029810
- 832M609
- A827366
- 5-HYDROXY-6-METHYLINDAZOLE
- FT-0649448
- AS-31017
- AKOS006288324
- 478832-60-9
- 1H-Indazol-5-ol,6-methyl-
- EN300-1718119
- AMY1726
- methyl2-mercapto-6-methyl-1H-benzo[d]imidazole-5-carboxylate
- SCHEMBL1360997
- 6-methyl-1H-indazol-5-ol;5-Hydroxy-6-methyl-1H-indazole
- CS-D0787
- MFCD08704815
- Z1198181921
- AC-5196
- DTXSID60629074
-
- MDL: MFCD08704815
- Inchi: 1S/C8H8N2O/c1-5-2-7-6(3-8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10)
- InChI Key: NTOBXXNRFCWTAH-UHFFFAOYSA-N
- SMILES: OC1=CC2C=NNC=2C=C1C
Computed Properties
- Exact Mass: 148.06400
- Monoisotopic Mass: 148.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.9
- XLogP3: 1.6
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 359.9℃ at 760 mmHg
- Flash Point: 171.5℃
- Refractive Index: 1.719
- PSA: 48.91000
- LogP: 1.57690
- Vapor Pressure: No data available
6-Methyl-1H-indazol-5-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302 (100%) H315 (100%) H319 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H302 (100%) H315 (100%) H319 (100%)
- Storage Condition:Store at 4 ° C, -4 ° C is better
6-Methyl-1H-indazol-5-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1H-indazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002667-250mg |
6-Methyl-1H-indazol-5-ol |
478832-60-9 | 95% | 250mg |
$155.52 | 2023-09-01 | |
| Alichem | A269002667-1g |
6-Methyl-1H-indazol-5-ol |
478832-60-9 | 95% | 1g |
$599.50 | 2023-09-01 | |
| Alichem | A269002667-5g |
6-Methyl-1H-indazol-5-ol |
478832-60-9 | 95% | 5g |
$1066.23 | 2023-09-01 | |
| Fluorochem | 209021-250mg |
6-Methyl-1H-indazol-5-ol |
478832-60-9 | 95% | 250mg |
£119.00 | 2022-03-01 | |
| Fluorochem | 209021-1g |
6-Methyl-1H-indazol-5-ol |
478832-60-9 | 95% | 1g |
£296.00 | 2022-03-01 | |
| Fluorochem | 209021-5g |
6-Methyl-1H-indazol-5-ol |
478832-60-9 | 95% | 5g |
£889.00 | 2022-03-01 | |
| TRC | H878600-50mg |
5-Hydroxy-6-methyl-1H-indazole |
478832-60-9 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H878600-100mg |
5-Hydroxy-6-methyl-1H-indazole |
478832-60-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H878600-500mg |
5-Hydroxy-6-methyl-1H-indazole |
478832-60-9 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM150427-1g |
6-Methyl-1H-indazol-5-ol |
478832-60-9 | 95% | 1g |
$514 | 2021-08-05 |
6-Methyl-1H-indazol-5-ol Suppliers
6-Methyl-1H-indazol-5-ol Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 6-Methyl-1H-indazol-5-ol
Comprehensive Overview of 6-Methyl-1H-indazol-5-ol (CAS No. 478832-60-9): Properties, Applications, and Research Insights
6-Methyl-1H-indazol-5-ol (CAS No. 478832-60-9) is a heterocyclic organic compound belonging to the indazole family, which has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound, characterized by a methyl group at the 6-position and a hydroxyl group at the 5-position of the indazole core, serves as a versatile intermediate in drug discovery and material science. Its molecular formula, C8H8N2O, and molecular weight of 148.16 g/mol make it a lightweight yet functionally rich building block for synthesizing more complex molecules.
In recent years, the demand for 6-Methyl-1H-indazol-5-ol has surged, driven by its role in developing kinase inhibitors and anti-inflammatory agents. Researchers are particularly interested in its potential to modulate enzymatic pathways, a topic frequently searched in AI-driven drug discovery platforms. The compound's ability to interact with biological targets, such as protein kinases, aligns with current trends in precision medicine and personalized therapeutics. These applications are often highlighted in forums discussing cancer research and neurodegenerative diseases, making 478832-60-9 a keyword of interest in academic and industrial circles.
The synthesis of 6-Methyl-1H-indazol-5-ol typically involves multi-step organic reactions, including cyclization and functional group modifications. Advanced techniques like microwave-assisted synthesis and flow chemistry have been explored to improve yield and purity, addressing common challenges such as byproduct formation and scalability. These methodologies are frequently queried in search engines by chemists optimizing laboratory protocols. Furthermore, the compound's solubility and stability under varying pH conditions are critical parameters for formulation scientists, as evidenced by the rising popularity of related search terms like "indazole derivatives solubility" and "pH-stable heterocycles."
From a commercial perspective, 6-Methyl-1H-indazol-5-ol is cataloged by major chemical suppliers as a high-purity reference standard for analytical and research purposes. Its applications extend to material science, where it is investigated for its potential in designing organic semiconductors and photocatalysts. This interdisciplinary relevance has led to increased visibility in scientific databases and patent filings, with users often searching for "CAS 478832-60-9 supplier" or "indazole-based materials." The compound's spectroscopic properties, including NMR and IR profiles, are also well-documented, supporting its identification and quality control in laboratory settings.
Environmental and safety considerations for 6-Methyl-1H-indazol-5-ol are equally important. While not classified as hazardous, proper handling protocols are emphasized in Safety Data Sheets (SDS), aligning with the growing public interest in green chemistry and sustainable lab practices. Searches related to "biodegradable indazole derivatives" reflect this trend. Additionally, computational studies using molecular docking and QSAR modeling have predicted the compound's ADMET properties, a hot topic in AI-augmented drug design communities.
In summary, 6-Methyl-1H-indazol-5-ol (CAS No. 478832-60-9) exemplifies the convergence of medicinal chemistry, material innovation, and computational science. Its multifaceted applications and research-friendly properties ensure its continued relevance in both academic and industrial spheres. As high-throughput screening and machine learning reshape chemical research, this compound remains a focal point for scientists exploring structure-activity relationships and novel therapeutic scaffolds.
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